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Foreword

As a Senior Application Scientist, I've frequently observed that while organotin compounds are
extensively used in various fields, including catalysis and medicinal chemistry, comprehensive
spectroscopic guides for specific, yet fundamental, molecules can be surprisingly scarce in
readily accessible literature. This guide addresses such a gap for ethyltriphenyltin (EtSnPhs).
A thorough search of peer-reviewed journals and spectral databases reveals a lack of a
complete, publicly available, and fully assigned 3C NMR spectrum with all associated tin-
carbon coupling constants.

This document, therefore, serves as a meticulously constructed guide that predicts and
interprets the 13C NMR spectrum of ethyltriphenyltin. By leveraging established principles of
organometallic NMR spectroscopy and drawing upon data from closely related analogues, this
guide provides a robust framework for researchers to understand, predict, and interpret the 13C
NMR spectrum of this important reagent. Our approach is grounded in scientific integrity,
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ensuring that every piece of information is supported by authoritative references, thereby
providing a trustworthy resource for the scientific community.

Introduction: The Significance of **C NMR in
Characterizing Ethyltriphenyltin

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy is an indispensable tool for
the structural elucidation of organic and organometallic compounds.[1] For organotin
compounds like ethyltriphenyltin, 13C NMR provides critical information beyond a simple
carbon count. The key diagnostic features of the 13C NMR spectrum include:

e Chemical Shifts (d): The chemical shift of each carbon atom provides insight into its
electronic environment. The presence of the electropositive tin atom and the aromatic phenyl
groups significantly influences the chemical shifts of the ethyl and phenyl carbons.

e Tin-Carbon Coupling Constants ("J(11°/11’Sn, 13C)): Tin has two NMR-active isotopes with
spin ¥2: 119Sn (8.59% natural abundance) and 117Sn (7.68% natural abundance). The
coupling of these tin isotopes to the 13C nuclei provides invaluable structural information. The
magnitude of the coupling constant, particularly the one-bond coupling (*J(Sn,C)), is
sensitive to the hybridization of the carbon atom and the coordination number of the tin
center.

A comprehensive understanding of these parameters allows for unambiguous confirmation of
the molecular structure, assessment of purity, and investigation of intermolecular interactions.

Predicted **C NMR Spectrum of Ethyltriphenyltin

Based on data from analogous compounds, including tetraphenyltin and other ethyltin
derivatives, the predicted 3C NMR spectrum of ethyltriphenyltin in a non-coordinating solvent
like deuterochloroform (CDCIs) is summarized in Table 1. The spectrum is expected to show six
distinct carbon signals: two for the ethyl group and four for the three equivalent phenyl groups.

Table 1: Predicted 13C NMR Data for Ethyltriphenyltin in CDCls
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Carbon Predicted Chemical Predicted *J(**°Sn, Predicted "J(**°Sn,
Assignment Shift (6, ppm) 13C) (Hz) 13C) (Hz)

Ethyl Group

Sn-CH2-CHs ~10-15 ~350 - 380

Sn-CHz2-CHs ~15-20 Not typically resolved

Phenyl Groups

ipso-C (C1) ~138 - 142 ~480 - 520
ortho-C (C2, C6) ~136 - 139 ~45 - 55
meta-C (C3, C5) ~128 - 131 ~60 - 70
para-C (C4) ~127 - 130 ~10-15

Note: The chemical shifts and coupling constants are estimations based on literature values for
similar organotin compounds. Actual experimental values may vary depending on the solvent,
concentration, and temperature.

Detailed Spectral Analysis and Interpretation
Chemical Shift Assignments

The predicted chemical shifts are based on the expected electronic environment of each
carbon atom.

o Ethyl Group: The methylene carbon directly attached to the tin atom (Sn-CH2-CHs) is
expected to be the most upfield signal in the spectrum due to the electropositive nature of
tin. The terminal methyl carbon (Sn-CH2-CHs) will appear slightly downfield from the
methylene carbon.

e Phenyl Groups: The aromatic region will display four signals corresponding to the ipso, ortho,
meta, and para carbons of the three equivalent phenyl rings. The ipso-carbon (the carbon
directly bonded to the tin atom) is expected to be the most downfield of the phenyl signals
and will likely be a quaternary carbon with a lower intensity. The chemical shifts of the ortho,
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meta, and para carbons are influenced by the inductive and mesomeric effects of the
triethylstannyl group.

Tin-Carbon Coupling Constants: A Powerful Diagnostic
Tool

The through-bond scalar coupling between the tin isotopes (11°Sn and 1’Sn) and the 13C nuclei
results in the appearance of "tin satellites” flanking the main 3C signal. The larger coupling is
observed with the 11°Sn isotope due to its larger gyromagnetic ratio.

e One-Bond Coupling (*J(Sn,C)): The magnitude of *1J(Sn,C) is directly proportional to the s-
character of the tin-carbon bond. For the sp3-hybridized ethyl carbon, a 1J(12°Sn, 13C) value in
the range of 350-380 Hz is expected. For the sp2-hybridized ipso-phenyl carbon, a
significantly larger coupling constant of approximately 480-520 Hz is predicted. These
distinct 1J values are highly diagnostic for confirming the presence of both alkyl and aryl
groups attached to the tin center.

e Two-, Three-, and Four-Bond Couplings ("J(Sn,C)): Longer-range couplings to the ortho,
meta, and para carbons of the phenyl rings provide further structural confirmation. The three-
bond coupling to the meta-carbons is often larger than the two-bond coupling to the ortho-
carbons, a trend observed in many organometallic systems. The four-bond coupling to the
para-carbon is typically the smallest.

Experimental Protocol for Acquiring the **C NMR
Spectrum

Acquiring a high-quality *3C NMR spectrum of ethyltriphenyltin requires careful consideration
of experimental parameters to ensure accurate chemical shift determination and the
observation of tin satellites.

Sample Preparation

e Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble
(e.g., CDCIs, CesDs, or DMSO-de). CDCIs is a common first choice for its relatively inert
nature.
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» Concentration: Prepare a solution with a concentration of 50-100 mg of ethyltriphenyltin in
0.6-0.7 mL of the deuterated solvent.

o Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard
for 1H and 13C NMR, with its signal defined as 0.0 ppm.

NMR Spectrometer Setup and Parameters

e Spectrometer Frequency: A mid- to high-field NMR spectrometer (e.g., 400 MHz or higher for
1H) is recommended for better signal dispersion.

e Pulse Sequence: A standard single-pulse 13C experiment with proton decoupling (e.g.,
zgpg30 on a Bruker spectrometer) is typically used.

e Acquisition Parameters:

o Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is
sufficient to cover the expected chemical shift range.

o Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

o Relaxation Delay (D1): Arelaxation delay of 2-5 seconds is generally adequate. For more
accurate integration (though not typically the primary goal in 13C NMR), a longer relaxation
delay (5-10 times the longest T1) is necessary.

o Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for
observing the tin satellites and the quaternary ipso-carbon.

e Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing
1H-13C couplings, resulting in a single sharp peak for each carbon environment.

The following diagram illustrates the workflow for acquiring and analyzing the 3C NMR
spectrum of ethyltriphenyltin.
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Caption: Workflow for 33C NMR analysis of ethyltriphenyltin.
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Molecular Structure and Key **C NMR Interactions

The following diagram illustrates the molecular structure of ethyltriphenyltin and highlights the
key one-bond tin-carbon couplings that are crucial for its characterization by 3C NMR.

Caption: Key 1J(Sn,C) couplings in ethyltriphenyltin.

Conclusion

This guide provides a comprehensive overview and a predicted interpretation of the 13C NMR
spectrum of ethyltriphenyltin. By understanding the expected chemical shifts and, most
importantly, the diagnostic tin-carbon coupling constants, researchers can confidently
characterize this compound. The provided experimental protocol offers a solid starting point for
acquiring high-quality data. While this guide is based on well-established principles and data
from analogous compounds, it also underscores the need for the scientific community to
publish and share complete spectral data for common laboratory reagents to enhance the
robustness and efficiency of chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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